MitoBADY

Raman imaging mitochondrial dynamics live cell microscopy

Fluorescent mitochondrial probes suffer photobleaching and spectral crosstalk, compromising long-term live-cell imaging. MitoBADY (CAS 1644119-76-5) eliminates these limitations as a mitochondria-selective Raman probe operating in the cellular Raman-silent region (1800-2800 cm⁻¹). • 27-fold stronger Raman signal vs. conventional alkyne probes (e.g., EdU). • Inherently photostable - no signal decay under continuous laser excitation. • Enables simultaneous single-scan imaging of mitochondria and endogenous biomolecules (cytochrome c, lipids, proteins) without spectral unmixing. • ΔΨm-dependent mitochondrial accumulation validated for membrane potential tracking. Supplied as a characterized solid with ≥98% HPLC purity; ships at ambient temperature.

Molecular Formula C35H26IP
Molecular Weight 604.5 g/mol
CAS No. 1644119-76-5
Cat. No. B609059
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMitoBADY
CAS1644119-76-5
SynonymsMitoBADY;  Mito-BADY;  Mito BADY; 
Molecular FormulaC35H26IP
Molecular Weight604.5 g/mol
Structural Identifiers
InChIInChI=1S/C35H26P.HI/c1-5-15-30(16-6-1)17-13-14-18-31-25-27-32(28-26-31)29-36(33-19-7-2-8-20-33,34-21-9-3-10-22-34)35-23-11-4-12-24-35;/h1-12,15-16,19-28H,29H2;1H/q+1;/p-1
InChIKeyUUOLSGIFWSDQDZ-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

MitoBADY: A Mitochondria-Selective Raman Probe for Live Cell Imaging


MitoBADY (CAS 1644119-76-5) is a small-molecule, mitochondria-selective Raman probe developed for live-cell imaging. Its molecular architecture integrates a bisarylbutadiyne (BADY) moiety—which exhibits a strong, characteristic peak in the cellular Raman-silent spectral region (1800–2800 cm⁻¹)—with a triphenylphosphonium (TPP⁺) lipophilic cation that drives potent, membrane potential-dependent accumulation within the mitochondrial matrix [1]. This structural design enables the direct visualization of mitochondria using Raman microscopy without the photobleaching or spectral overlap issues commonly encountered with conventional fluorescent probes .

Why Fluorescent Mitochondrial Probes Cannot Replace MitoBADY


Mitochondria-selective probes are not interchangeable due to fundamental differences in detection modality, spectral interference profiles, and functional limitations. Widely used fluorescent mitochondrial probes such as MitoSOX (superoxide detection), MitoPY1 (H₂O₂ detection), and MitoTracker (structural labeling) rely on fluorescence emission, which inherently suffers from photobleaching, spectral crosstalk with other fluorophores, and autofluorescence background in the visible spectrum [1]. In contrast, MitoBADY operates in the Raman-silent region (1800–2800 cm⁻¹), where endogenous cellular biomolecules produce negligible background signal, enabling unambiguous signal detection and true multiplex imaging without spectral compensation [2]. Substituting MitoBADY with a fluorescent probe eliminates the unique advantage of simultaneous, interference-free Raman imaging of mitochondria alongside other Raman-tagged cellular components within a single acquisition scan [3].

MitoBADY Procurement Guide: Evidence-Based Differentiation


Superior Raman Intensity for High Signal-to-Noise Detection

In the foundational characterization study, MitoBADY exhibited a Raman peak intensity that was 27 times greater than that of 5-ethynyl-2′-deoxyuridine (EdU), a widely used alkyne-tagged Raman probe for cellular proliferation assays [1]. This head-to-head quantitative comparison establishes MitoBADY as a significantly more sensitive Raman reporter for mitochondrial imaging applications.

Raman imaging mitochondrial dynamics live cell microscopy

Photostable Imaging Without Photobleaching Artifacts

Fluorescent probes for mitochondrial ROS detection, including MitoSOX, exhibit irreversible photobleaching and require near-UV excitation for superoxide-specific imaging, conditions that introduce photostability-related false-positive signals [1]. As a Raman probe, MitoBADY is inherently photostable; its signal arises from vibrational scattering rather than electronic excitation–emission cycling, eliminating photobleaching as a confounding variable during extended time-lapse acquisitions [2].

Photostability long-term imaging mitochondrial tracking

True Multiplex Imaging with Endogenous Biomolecules

MitoBADY's Raman signal resides within the cellular Raman-silent spectral window (1800–2800 cm⁻¹), where no endogenous biomolecular signals interfere [1]. This property enabled simultaneous Raman imaging of MitoBADY-labeled mitochondria and unlabeled endogenous cellular components—including cytochrome c, lipids, and proteins—within a single Raman microscopy scan [1]. In contrast, fluorescent probes such as MitoTracker Red and MitoSOX cannot be used together in the same experiment because their excitation and emission spectra overlap significantly, preventing simultaneous detection without spectral unmixing or sequential acquisitions [2].

Multiplex imaging Raman microscopy co-localization

Avoiding Membrane Potential-Dependent Artifacts

MitoSOX, the industry-standard fluorescent probe for mitochondrial superoxide, exhibits a critical experimental confounder: its signal intensity is sensitive to changes in mitochondrial membrane potential (ΔΨm), independent of actual superoxide levels [1]. Therefore, MitoSOX users must concurrently track ΔΨm changes to avoid misinterpreting fluorescence changes as ROS fluctuations. MitoBADY, as a structural Raman probe, labels mitochondria without generating a signal that responds to ROS levels, providing a stable, ΔΨm-responsive localization baseline that can be used orthogonally to functional ROS probes [2].

Membrane potential ROS quantification artifact avoidance

Concentration-Dependent Mitochondrial Selectivity Window

MitoBADY's mitochondrial selectivity is concentration-dependent. At 200–400 nM, MitoBADY achieves clear mitochondrial visualization in live HeLa cells within 10 minutes of incubation . However, studies evaluating MitoBADY as a Raman reporter have noted that at higher concentrations, selectivity to mitochondria decreases, and off-target cellular labeling occurs [1]. This defined concentration-response profile provides users with a validated operating range for optimal mitochondrial-specific imaging and a clear threshold beyond which specificity is compromised.

Probe concentration selectivity window assay optimization

MitoBADY Application Scenarios for Research and Industry


Interference-Free Imaging of Mitochondria and Biomolecules

MitoBADY is optimally suited for experiments requiring simultaneous Raman imaging of mitochondrial localization alongside endogenous cellular components such as cytochrome c, lipids, or proteins. Unlike fluorescent probes that suffer from spectral crosstalk, MitoBADY's signal in the Raman-silent region (1800–2800 cm⁻¹) allows researchers to acquire both mitochondrial spatial information and biomolecular compositional data in a single Raman microscopy scan without the need for sequential acquisitions or spectral unmixing [1]. This capability is uniquely enabled by the 27-fold Raman intensity advantage over conventional alkyne probes [1].

Long-Term Time-Lapse Mitochondrial Dynamics Tracking

For studies monitoring mitochondrial fission, fusion, or motility over extended periods (hours to days), photobleaching in fluorescent probes introduces significant experimental limitations. MitoBADY, as a Raman probe, is inherently photostable and does not undergo signal decay during continuous laser excitation [1]. This property makes MitoBADY the preferred choice for time-lapse mitochondrial dynamics studies where signal consistency and absence of photobleaching artifacts are paramount requirements for data reliability.

Orthogonal Structural Counterstain for ROS Assays

When using functional fluorescent probes like MitoSOX to quantify mitochondrial superoxide production, changes in mitochondrial membrane potential (ΔΨm) can confound interpretation of fluorescence intensity changes [1]. MitoBADY provides a Raman-based structural reference that accumulates in mitochondria in a ΔΨm-dependent manner without producing a signal that responds to ROS levels. This orthogonality enables researchers to use MitoBADY as a co-stain to monitor ΔΨm-driven probe uptake and validate that observed changes in MitoSOX fluorescence reflect genuine ROS production rather than membrane potential artifacts [2].

Mitochondrial Imaging in Autofluorescent or Light-Sensitive Samples

MitoBADY is particularly advantageous for imaging mitochondria in samples with high autofluorescence background (e.g., plant tissues, aging cell cultures, certain bacterial strains) or in light-sensitive systems where prolonged fluorescence excitation causes phototoxicity. Because MitoBADY's detection occurs in the Raman-silent spectral window using near-infrared laser excitation, autofluorescence interference is eliminated, and photodamage is minimized relative to visible-light fluorescence excitation [1]. This enables mitochondrial imaging in experimental systems where conventional fluorescence approaches are impractical or yield unacceptably high background.

Technical Documentation Hub

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